4-Benzyloxy-alpha-cyanocinnamic acid chemical properties
4-Benzyloxy-alpha-cyanocinnamic acid chemical properties
Technical Profile: 4-Benzyloxy- -cyanocinnamic Acid (4-Bn-CCA)[1]
Executive Summary & Chemical Identity
4-Benzyloxy-
While CHC is the standard-bearer for inhibiting lactate transport and acting as a MALDI matrix, 4-Bn-CCA represents a lipophilic modification where the 4-hydroxyl group is protected by a benzyl ether. This structural alteration significantly modulates its physicochemical profile, specifically increasing hydrophobicity (LogP) and altering its interaction with the transmembrane domains of MCT isoforms (MCT1, MCT2, MCT4).
Primary Applications:
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MCT Inhibitor Probe: Used in Structure-Activity Relationship (SAR) studies to map the hydrophobic pockets of lactate transporters.
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MALDI-MS Matrix Derivative: Investigated for analyzing hydrophobic peptides where standard CHC fails to co-crystallize effectively.
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Synthetic Intermediate: Precursor for complex cinnamic acid derivatives.
Chemical Identity Table
| Property | Data |
| IUPAC Name | (2E)-3-[4-(benzyloxy)phenyl]-2-cyano-2-propenoic acid |
| CAS Number | 162882-36-2 |
| Molecular Formula | |
| Molecular Weight | 279.29 g/mol |
| Appearance | Yellow to pale-orange crystalline powder |
| Melting Point | 199–202 °C |
| Solubility | Soluble in DMSO, DMF, warm Ethanol; Insoluble in Water |
| pKa (Calculated) | ~3.5 (Carboxylic acid) |
Synthesis & Preparation
The synthesis of 4-Bn-CCA follows a classic Knoevenagel Condensation , a robust carbon-carbon bond-forming reaction. This protocol is preferred for its high atom economy and stereoselectivity toward the E-isomer.
Reaction Mechanism
The reaction involves the condensation of 4-benzyloxybenzaldehyde with cyanoacetic acid in the presence of a weak base catalyst (piperidine or ammonium acetate).
Figure 1: Synthetic pathway via Knoevenagel Condensation.
Laboratory Protocol (Standardized)
Objective: Synthesis of 5.0 g of 4-Bn-CCA.
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Reagents:
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4-Benzyloxybenzaldehyde (21.2 g, 100 mmol)
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Cyanoacetic acid (9.35 g, 110 mmol)
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Ethanol (150 mL)
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Piperidine (1.0 mL, Catalyst)
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Procedure:
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Dissolution: In a 250 mL round-bottom flask, dissolve the aldehyde and cyanoacetic acid in ethanol.
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Catalysis: Add piperidine dropwise. The solution may turn yellow immediately.
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Reflux: Heat the mixture to reflux (approx. 78°C) for 3–5 hours. Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 1:1).
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Precipitation: Cool the reaction mixture to room temperature, then place in an ice bath. The product should crystallize out.
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Acidification (Critical): If no precipitate forms, or to maximize yield, acidify the solution with 1M HCl to pH 2–3 to ensure the carboxylic acid is protonated and insoluble.
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Filtration: Filter the yellow solid under vacuum. Wash with cold water (3x) and cold ethanol (1x) to remove unreacted aldehyde.
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Recrystallization: Purify by recrystallization from hot ethanol or an ethanol/water mixture.
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Validation:
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1H NMR (DMSO-d6): Look for the olefinic proton singlet at
~8.1–8.3 ppm. The benzyl protons appear as a singlet at ~5.2 ppm.
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Pharmacology: MCT Inhibition Mechanism
4-Bn-CCA targets Monocarboxylate Transporters (MCTs) , specifically MCT1 and MCT4. These transporters are vital in the "Lactate Shuttle" hypothesis, allowing glycolytic tumor cells to efflux lactate (preventing acidosis) and oxidative cells to import it for fuel.
Mechanism of Action
Unlike the parent CHC, which is a competitive inhibitor, the addition of the benzyl group changes the binding kinetics.
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Steric Bulk: The 4-benzyloxy group is significantly larger than a hydroxyl group. This allows the molecule to probe the hydrophobic pocket adjacent to the substrate-binding site in the transmembrane channel.
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Loss of H-Bond Donor: The O-benzylation removes the phenolic proton, preventing the molecule from acting as a hydrogen bond donor at that position. This often results in lower affinity compared to CHC for the core binding site but enhances membrane residence time due to lipophilicity.
Figure 2: Pharmacological blockade of lactate transport by 4-Bn-CCA.
Experimental Protocols (In Vitro)
Protocol A: Preparation of Stock Solutions
Due to the benzyl group, 4-Bn-CCA is hydrophobic . Do not attempt to dissolve directly in aqueous media.
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Primary Stock: Dissolve 4-Bn-CCA in 100% DMSO to a concentration of 100 mM. Vortex until clear.
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Storage: Aliquot and store at -20°C. Stable for >6 months.
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Working Solution: Dilute the DMSO stock into the assay buffer (e.g., Krebs-Ringer) immediately before use. Ensure final DMSO concentration is <0.5% to avoid solvent toxicity.
Protocol B: Lactate Transport Assay (pH Fluorescence Method)
This assay measures the proton flux coupled with lactate transport. Reagents: BCECF-AM (pH sensitive dye), L-Lactate (sodium salt), 4-Bn-CCA.
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Cell Loading: Incubate cells (e.g., MDA-MB-231) with 1 µM BCECF-AM for 30 min at 37°C. Wash 3x with Tyrode’s buffer.
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Baseline: Measure baseline fluorescence (Ex 490/440 nm, Em 535 nm) to establish resting intracellular pH (pHi).
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Inhibition Phase: Incubate cells with varying concentrations of 4-Bn-CCA (0.1 µM – 100 µM) for 10 minutes.
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Challenge: Add 20 mM L-Lactate.
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Readout:
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Control: Rapid drop in pHi (fluorescence ratio change) as lactate/H+ are symported into the cell.
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Experimental: If 4-Bn-CCA inhibits MCT, the rate of acidification (
pH/min) will be significantly reduced.
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Data Analysis: Plot % Inhibition vs. Log[Concentration] to determine IC50.
Safety & Handling
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Hazard Classification: Irritant (Skin/Eye/Respiratory).
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Signal Word: Warning.
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Handling:
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Use a fume hood during synthesis (piperidine is toxic/odorous).
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Wear nitrile gloves. The compound is lipophilic and may penetrate skin more readily than hydrophilic acids.
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Storage: Keep container tightly closed in a dry, well-ventilated place. Light sensitive (store in amber vials).
References
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Halestrap, A. P., & Price, N. T. (1999). The proton-linked monocarboxylate transporter (MCT) family: structure, function and regulation. Biochemical Journal, 343(2), 281-299. Link
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Ovens, M. J., et al. (2010). AR-C155858 is a potent inhibitor of monocarboxylate transporters MCT1 and MCT2 that binds to an intracellular site involving transmembrane helices 7–10. Biochemical Journal, 425(3), 523-530. Link
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Jaskolla, T. W., et al. (2008).[2] 4-Chloro-alpha-cyanocinnamic acid is an advanced, rationally designed MALDI matrix.[2] Proceedings of the National Academy of Sciences, 105(34), 12200-12205.[2] (Cited for synthesis methodology of cyanocinnamic derivatives).[3][2][4] Link[2]
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ChemicalBook. (2024). 4-Benzyloxy-alpha-cyanocinnamic acid Product Properties (CAS 162882-36-2). Link
